molecular formula C18H16N4O2 B2369271 1-(2-methylbenzyl)-5-phenyl-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione CAS No. 1007931-77-2

1-(2-methylbenzyl)-5-phenyl-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione

Cat. No.: B2369271
CAS No.: 1007931-77-2
M. Wt: 320.352
InChI Key: AHSNKODKBLGZNY-UHFFFAOYSA-N
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Description

This compound belongs to the dihydropyrrolo[3,4-d][1,2,3]triazole-dione family, characterized by a fused bicyclic core with a triazole ring and a dione moiety. The 2-methylbenzyl group at position 1 and the phenyl group at position 5 distinguish it from analogs.

Properties

IUPAC Name

3-[(2-methylphenyl)methyl]-5-phenyl-3a,6a-dihydropyrrolo[3,4-d]triazole-4,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N4O2/c1-12-7-5-6-8-13(12)11-21-16-15(19-20-21)17(23)22(18(16)24)14-9-3-2-4-10-14/h2-10,15-16H,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHSNKODKBLGZNY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CN2C3C(C(=O)N(C3=O)C4=CC=CC=C4)N=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(2-methylbenzyl)-5-phenyl-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione is a compound of interest due to its potential biological activities. This article explores the synthesis, biological evaluations, and mechanisms of action related to this compound.

Chemical Structure and Properties

The molecular formula of the compound is C18H16N4O2C_{18}H_{16}N_{4}O_{2} with a molecular weight of 320.3 g/mol. The structure features a pyrrolo[3,4-d][1,2,3]triazole core which is known for its diverse biological activities.

Biological Activity Overview

Research indicates that derivatives of triazole compounds exhibit significant antiproliferative and antimicrobial properties. The biological activities of this particular compound can be summarized as follows:

Activity Description
AnticancerExhibits cytotoxic effects against various cancer cell lines.
AntimicrobialDemonstrates inhibitory effects on bacterial strains such as E. coli and S. aureus.
Mechanism of ActionPotential inhibition of thymidylate synthase and induction of apoptosis in cancer cells.

Anticancer Activity

The anticancer potential of this compound has been investigated in various studies. For instance:

  • In vitro Studies : The compound showed significant cytotoxicity against several cancer cell lines including MCF-7 (breast cancer), HCT-116 (colon cancer), and HepG2 (liver cancer), with IC50 values indicating effectiveness comparable to standard chemotherapeutic agents like doxorubicin .
  • Mechanism : The observed antiproliferative effects are attributed to the inhibition of thymidylate synthase (TS), an enzyme crucial for DNA synthesis. Inhibition of TS leads to decreased dTTP levels and subsequent apoptosis in cancer cells .

Antimicrobial Activity

Antimicrobial properties have also been noted:

  • Bacterial Inhibition : The compound exhibited good inhibition against E. coli and S. aureus, with minimum inhibitory concentration (MIC) values demonstrating its effectiveness in combating bacterial infections .

Case Studies and Research Findings

Several studies have highlighted the biological activities of triazole derivatives similar to this compound:

  • Synthesis and Evaluation : A study synthesized various triazole hybrids and evaluated their anticancer activity against lung cancer cells (e.g., H460). Compound 5i from this series showed promising results with an IC50 value of 6.06 μM and induced apoptosis through ROS generation .
  • Mechanistic Insights : Research indicated that certain triazoles induce apoptosis by elevating LC3 expression and triggering DNA damage response pathways in treated cells .

Comparison with Similar Compounds

1-Benzyl-5-(4-fluorophenyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6-dione ()

  • Substituents : Benzyl (position 1), 4-fluorophenyl (position 5).
  • Implications : Increased polarity compared to the 2-methylbenzyl analog may improve aqueous solubility but reduce membrane permeability.

Oxadiazolyl-Substituted Analogs ()

  • Substituents : 1-((3-(4-substituted phenyl)-1,2,4-oxadiazol-5-yl)methyl) group.
  • Key Differences : The oxadiazole ring introduces additional hydrogen-bond acceptors, which may improve target engagement.
  • Biological Activity: These analogs demonstrated anti-protozoal activity (e.g., against Trypanosoma brucei), with IC₅₀ values in the low micromolar range. Cytotoxicity assays indicated selectivity indices >10 for some derivatives .

Core Structure Variations

PEGylated Derivatives ()

  • Example : 1-(14-Azido-3,6,9,12-tetraoxatetradec-1-yl)-5-ethyl-pyrrolotriazole-dione.
  • Key Differences : Incorporation of polyethylene glycol (PEG) chains significantly enhances hydrophilicity, making these compounds suitable for conjugation to biomolecules (e.g., proteins or antibodies).
  • Applications: Used in bioconjugation strategies for drug delivery or diagnostic tools, contrasting with the more lipophilic 2-methylbenzyl analog .

Pyrazolo[3,4-d]pyrimidin-4-ones ()

  • Core Structure: Pyrazolo-pyrimidinone instead of pyrrolotriazole-dione.
  • Functional Impact: The pyrimidinone ring provides a planar aromatic system, favoring π-π stacking interactions. These compounds are often explored as kinase inhibitors or antimicrobial agents, highlighting the role of core heterocycles in target specificity .

Comparative Data Table

Compound Name Substituents (Position 1/5) Key Activities/Properties References
1-(2-methylbenzyl)-5-phenyl-pyrrolotriazole-dione 2-methylbenzyl / phenyl High lipophilicity, potential anti-protozoal
1-Benzyl-5-(4-fluorophenyl)-pyrrolotriazole-dione Benzyl / 4-fluorophenyl Enhanced target binding via fluorine
Oxadiazolyl-pyrrolotriazole-diones Oxadiazole / phenyl Anti-protozoal (IC₅₀: 1–10 µM)
PEGylated pyrrolotriazole-diones PEG-azide / ethyl Bioconjugation applications
Pyrazolo[3,4-d]pyrimidin-4-ones Methyl / phenyl Kinase inhibition, antimicrobial

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